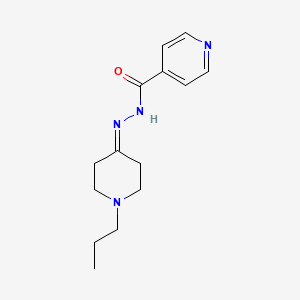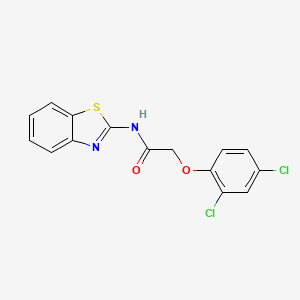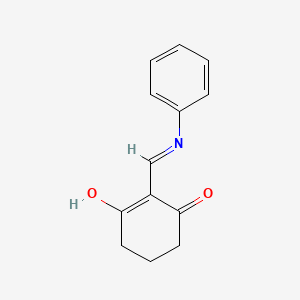
N'-(1-propylpiperidin-4-ylidene)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of isonicotinohydrazide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE typically involves the condensation reaction of isonicotinohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in a basic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as transition metal complexes, can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE can be compared with other isonicotinohydrazide derivatives and similar compounds such as:
Isoniazid: A well-known antitubercular drug with a similar hydrazide functional group.
Quinazoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their broad spectrum of biological activities.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological properties and applications in drug development.
The uniqueness of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[(1-propylpiperidin-4-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N4O/c1-2-9-18-10-5-13(6-11-18)16-17-14(19)12-3-7-15-8-4-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |
InChI Key |
QYAQCKSPGHILFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871427.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871435.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10871436.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10871441.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10871443.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871456.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpropyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871470.png)
![1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10871485.png)
![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)
![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)
